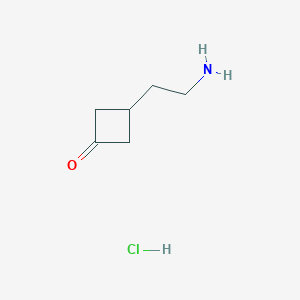

3-(2-Aminoethyl)cyclobutan-1-one hydrochloride

Description

3-(2-Aminoethyl)cyclobutan-1-one hydrochloride is a cyclobutanone derivative featuring a 2-aminoethyl substituent at the 3-position of the cyclobutane ring, with a hydrochloride counterion. Cyclobutanones are valued in medicinal chemistry and organic synthesis due to their strained ring system, which can mimic transition states in enzymatic reactions or serve as rigid scaffolds for drug design . The aminoethyl group may enhance solubility and enable functionalization for biological targeting or coordination chemistry.

Properties

IUPAC Name |

3-(2-aminoethyl)cyclobutan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-2-1-5-3-6(8)4-5;/h5H,1-4,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFHUMGHTDWZFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)cyclobutan-1-one hydrochloride typically involves the reaction of cyclobutanone with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)cyclobutan-1-one hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.

Scientific Research Applications

Scientific Research Applications

3-(2-Aminoethyl)cyclobutan-1-one hydrochloride serves as a building block in synthesizing various organic compounds. The compound is also studied for its potential biological activities and interactions with biomolecules. Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development. Moreover, it finds use in developing specialty chemicals and materials in industry.

Chemistry

this compound is used as a building block in the synthesis of various organic compounds.

Biology

The compound is studied for its potential biological activities and interactions with biomolecules. Amino acids of the cyclobutane series have been synthesized and studied for neurotropic activity .

Medicine

Research is being conducted to explore potential therapeutic applications of this compound, including its use as a precursor for drug development. For instance, it can be used in the synthesis of potent NS3 protease inhibitors for the treatment of hepatitis .

Industry

this compound is used in developing specialty chemicals and materials. Aminoalcohols of the cyclobutane series have been recommended as intermediates for synthesizing stabilizers of liquid fuels and for modifying polymers .

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride. The reduction of esters with metal hydrides leads to aminoalcohols of the cyclobutane series .

- Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)cyclobutan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group in the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(2-Aminoethyl)cyclobutan-1-one hydrochloride with structurally related cyclobutanone derivatives:

Table 1: Key Properties of Cyclobutanone Derivatives with Amine Substituents

*Calculated based on cyclobutanone (C₄H₆O) + 2-aminoethyl group (C₂H₆N) + HCl.

Structural and Functional Differences

- Geminal vs. Vicinal Substitution: 3-Amino-3-methylcyclobutanone hydrochloride has substituents on the same carbon, increasing ring strain and steric hindrance, which may limit reactivity compared to the target compound’s vicinal substitution.

- Aromatic Modifications : Fluorophenyl or bromophenyl derivatives (e.g., ) introduce aromaticity, enhancing lipophilicity and electronic effects for receptor binding in drug discovery.

Biological Activity

3-(2-Aminoethyl)cyclobutan-1-one hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the cyclobutanone core and aminoethyl group, contribute to its biological activities, making it a subject of various studies aimed at understanding its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cyclobutanone ring with an aminoethyl substituent. This configuration allows for significant interactions with biological molecules through hydrogen bonding and electrostatic interactions. The molecular formula is with a molecular weight of approximately 143.62 g/mol.

The biological activity of this compound primarily involves its ability to interact with various molecular targets within cells. The amino group facilitates hydrogen bonding with proteins and enzymes, which may modulate their activity and influence cellular pathways. This mechanism is crucial for its potential applications in drug development and as a precursor for other bioactive compounds .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that compounds related to this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 (a triple-negative breast cancer cell line). The induction of apoptosis is often measured by increased caspase-3 activity, indicating a significant effect on cell viability .

- Antimicrobial Properties : Similar compounds have shown antimicrobial effects against various bacterial strains, suggesting that this compound may also possess antibacterial or antifungal properties .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antitumor Studies : In vitro assays demonstrated that derivatives of this compound could inhibit cell proliferation in cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, a study reported that treatment with certain derivatives led to an increase in apoptotic markers in MDA-MB-231 cells .

- Neurotropic Activity : Research has indicated that some cyclobutane-containing compounds enhance the expression of neurotrophic factors, which are crucial for neuronal survival and function. This suggests potential applications in neurodegenerative diseases .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 3-(2-Aminoethyl)cyclopentan-1-one hydrochloride | Cyclopentanone core | Potential neuroprotective effects |

| 3-(2-Aminoethyl)cyclohexan-1-one hydrochloride | Cyclohexanone core | Anticancer properties |

| 3-(2-Aminoethyl)cycloheptan-1-one hydrochloride | Cycloheptanone core | Antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.